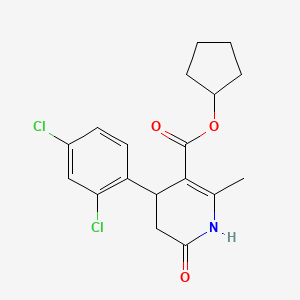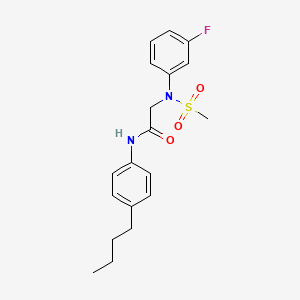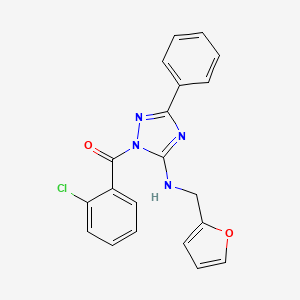![molecular formula C15H17Cl3N2O2S2 B4794482 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride, also known as TCS 1102, is a novel small molecule drug that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects on several diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 exerts its therapeutic effects by targeting several molecular pathways. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 also inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes. Furthermore, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been found to modulate the activity of several ion channels, including the TRPV1 and TRPA1 channels, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been found to modulate the activity of several ion channels, leading to the attenuation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has several advantages for lab experiments. It has been shown to have high potency and selectivity for its molecular targets, making it a valuable tool for studying various biological processes. In addition, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been found to have good solubility and stability, allowing for easy handling and storage. However, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 also has some limitations, including its potential toxicity and off-target effects, which need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for the research on 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other molecular targets, such as ion channels and receptors, to gain a better understanding of its mechanism of action. Furthermore, the development of new analogs of 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 with improved potency and selectivity could lead to the discovery of novel therapeutics for various diseases.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride 1102 has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(5-chlorothiophen-2-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S2.ClH/c16-13-3-1-2-12(10-13)11-18-6-8-19(9-7-18)23(20,21)15-5-4-14(17)22-15;/h1-5,10H,6-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCCWNLNHAWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-(5-chlorothiophen-2-yl)sulfonylpiperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzoylamino)-4-methyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4794404.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B4794409.png)
![3-({[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4794421.png)
![6-bromo-4-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4794428.png)




![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4794471.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794495.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)